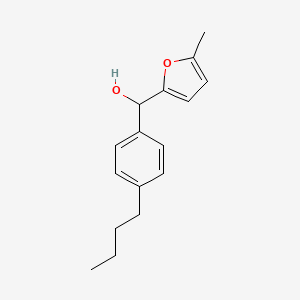
4-tert-Butylphenyl-(3-furyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butylphenyl-(3-furyl)methanol is an organic compound that features a phenyl group substituted with a tert-butyl group and a furyl group attached to a methanol moiety. This compound is of interest due to its unique structural properties, which combine the characteristics of both aromatic and heterocyclic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylphenyl-(3-furyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylbenzaldehyde and 3-furylmethanol.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared and reacted with 4-tert-butylbenzaldehyde to form the corresponding alcohol.
Coupling Reaction: The intermediate is then coupled with 3-furylmethanol under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the hydrogenation process.
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors might be employed, allowing for better control over reaction conditions.
化学反応の分析
Types of Reactions
4-tert-Butylphenyl-(3-furyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: 4-tert-Butylphenyl-(3-furyl)ketone.
Reduction: 4-tert-Butylphenyl-(3-furyl)methane.
Substitution: 4-tert-Butylphenyl-(3-furyl)bromide or 4-tert-Butylphenyl-(3-furyl)nitrobenzene.
科学的研究の応用
4-tert-Butylphenyl-(3-furyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism by which 4-tert-Butylphenyl-(3-furyl)methanol exerts its effects involves:
Molecular Targets: It may interact with enzymes or receptors in biological systems, altering their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation or microbial growth, depending on its specific application.
類似化合物との比較
Similar Compounds
4-tert-Butylphenol: Lacks the furyl group, making it less versatile in certain reactions.
3-Furylmethanol: Lacks the phenyl group, which affects its reactivity and applications.
4-tert-Butylbenzyl Alcohol: Similar structure but without the furyl group, leading to different chemical properties.
Uniqueness
4-tert-Butylphenyl-(3-furyl)methanol is unique due to the combination of the tert-butyl-substituted phenyl group and the furyl group, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
特性
IUPAC Name |
(4-tert-butylphenyl)-(furan-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-15(2,3)13-6-4-11(5-7-13)14(16)12-8-9-17-10-12/h4-10,14,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJJLZMABAQCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














